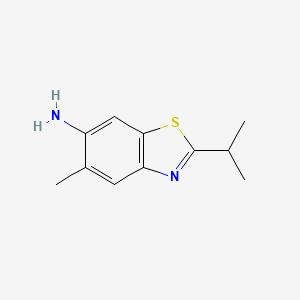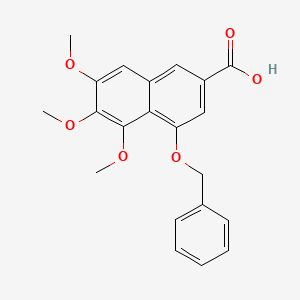
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is a complex organic compound with the molecular formula C21H20O6 and a molecular weight of 368.3799 . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy and phenylmethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are then subjected to various chemical reactions to introduce the methoxy and phenylmethoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the methoxy and phenylmethoxy groups.
5,6,7-Trimethoxy-2-naphthoic acid: Lacks the phenylmethoxy group.
4-(Benzyloxy)-5,6,7-trimethoxy-2-naphthoic acid: Similar structure but with different substituents.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H20O6 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c1-24-17-10-14-9-15(21(22)23)11-16(18(14)20(26-3)19(17)25-2)27-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,23) |
Clave InChI |
OHXSKAQNYZOEFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
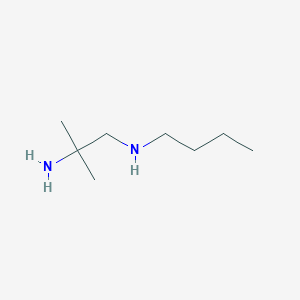
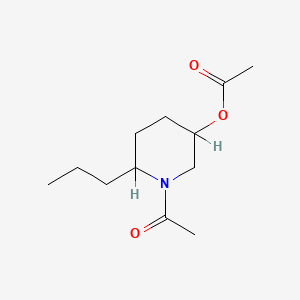
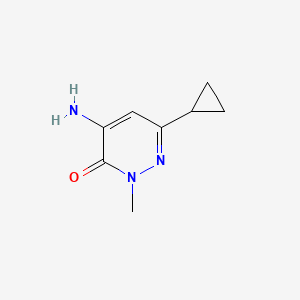
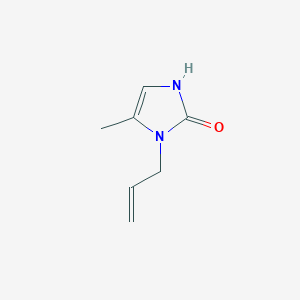
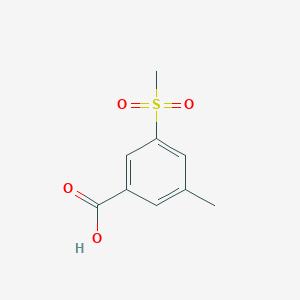
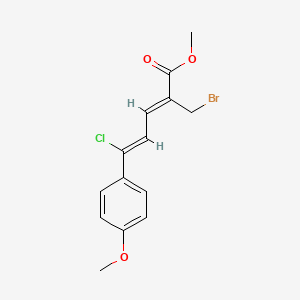

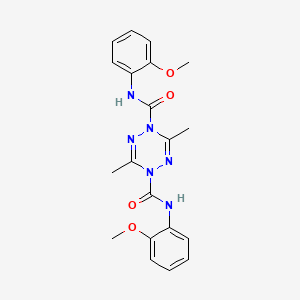
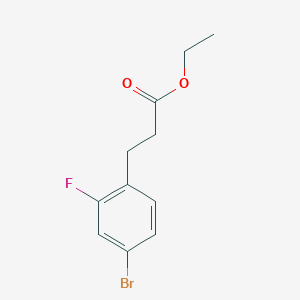
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
